molecular formula C15H15ClN2OS B2626123 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea CAS No. 478040-64-1

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea

Cat. No.: B2626123
CAS No.: 478040-64-1
M. Wt: 306.81
InChI Key: SEJDLTNGHULQGZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea is a useful research compound. Its molecular formula is C15H15ClN2OS and its molecular weight is 306.81. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Coordination Properties

Thiourea derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea, exhibit significant versatility in coordination chemistry. They serve as ligands to form complexes with various metals, influencing the intra- and intermolecular hydrogen bonding interactions. These interactions play a crucial role in the coordination properties of these ligands, demonstrating their importance in novel applications of transition metal complexes. The comprehensive review by Saeed, Flörke, and Erben (2014) highlights the extensive applications and potential of thiourea derivatives in coordination chemistry, emphasizing their biological and structural versatility (Saeed, Flörke, & Erben, 2014).

Environmental Applications

The research on thiourea derivatives extends into environmental science, particularly in the detection and determination of environmental pollutants. Al-Saidi and Khan (2022) reviewed the use of thioureas and their derivatives as chemosensors for highly sensitive and selective detection of various anions and neutral analytes in environmental, biological, and agricultural samples. This work underscores the critical role of thiourea-based compounds in environmental monitoring and protection (Al-Saidi & Khan, 2022).

Pharmacological and Biological Applications

Thiourea derivatives have also been explored for their pharmacological and biological properties. Studies have investigated their anti-inflammatory potential through molecular docking studies, revealing that certain structural features of thiourea derivatives contribute to high binding potential with target proteins involved in inflammation. Nikolic, Mijajlovic, and Nedeljković (2022) highlighted the importance of carboxyl functional groups and pi-rich heterocycles in enhancing interaction strength and binding affinity, respectively (Nikolic, Mijajlovic, & Nedeljković, 2022).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-12-6-8-13(9-7-12)17-15(20)18-14(10-19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJDLTNGHULQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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